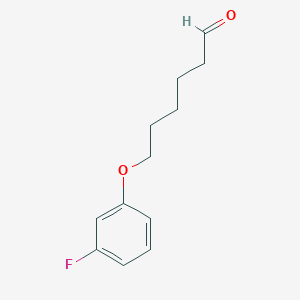

6-(3-Fluorophenoxy)hexanal

Description

6-(3-Fluorophenoxy)hexanal is an aldehyde derivative featuring a hexanal backbone (C₆H₁₂O) substituted with a 3-fluorophenoxy group at the sixth carbon. Hexanal itself is a well-studied aldehyde with a six-carbon chain, a boiling point of ~131°C, and a characteristic grassy odor . Substitutions like phenoxy or fluorine alter its chemical behavior, volatility, and functional roles.

Properties

Molecular Formula |

C12H15FO2 |

|---|---|

Molecular Weight |

210.24 g/mol |

IUPAC Name |

6-(3-fluorophenoxy)hexanal |

InChI |

InChI=1S/C12H15FO2/c13-11-6-5-7-12(10-11)15-9-4-2-1-3-8-14/h5-8,10H,1-4,9H2 |

InChI Key |

RUKNVXDAJJRDMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCCCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 6-(3-Fluorophenoxy)hexanal (inferred data) with similar compounds:

*Estimated based on structural analogs.

Key Observations:

- Molecular Weight and Polarity: Fluorophenoxy substitutions increase molecular weight compared to hexanal, enhancing lipophilicity. This may improve membrane permeability in biological systems .

- Boiling Point : Longer substituents (e.g., triphenylmethoxy) likely elevate boiling points due to increased van der Waals interactions.

Chemical Reactivity and Stability

- Hexanal: Prone to oxidation, forming hexanoic acid; reacts with amines in Maillard reactions .

- Fluorinated Analogs: The electron-withdrawing fluorine atom in 3-fluorophenoxy may stabilize the aldehyde group against oxidation, similar to fluorinated carboxylic acids . This could extend shelf-life in flavor or preservative applications.

- Phenoxy Substitutions: Ether linkages (e.g., in 6-(4-phenylbutoxy)hexanal) reduce volatility and may slow degradation, as seen in hexanal’s role as a rancidity indicator in foods .

Hexanal in Food Science

Hexanal is a secondary lipid oxidation product, with concentrations >5 mg/kg indicating rancidity in baked goods .

Fluorinated Derivatives in Specialty Chemistry

- 6-Fluorohexanoic Acid (CAS 373-05-7): Used in pharmaceutical synthesis; fluorine enhances metabolic stability .

- This compound: Hypothesized applications include fragrance modification (due to altered volatility) or as a building block in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.